1H-Tetrazole-1-acetic acid, 5-(5-(2-chlorophenyl)-2-furanyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Tetrazole-1-acetic acid, 5-(5-(2-chlorophenyl)-2-furanyl)- is a compound belonging to the tetrazole family, known for its diverse applications in medicinal and pharmaceutical chemistry. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom, which contribute to their unique chemical properties .
Vorbereitungsmethoden
The synthesis of 1H-Tetrazole-1-acetic acid, 5-(5-(2-chlorophenyl)-2-furanyl)- typically involves the reaction of 2-chlorophenyl-substituted furans with azides under specific conditions. The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the formation of the tetrazole ring . Industrial production methods may involve more scalable approaches, such as continuous flow synthesis, to ensure consistent yield and purity .
Analyse Chemischer Reaktionen
1H-Tetrazole-1-acetic acid, 5-(5-(2-chlorophenyl)-2-furanyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion .
Wissenschaftliche Forschungsanwendungen
1H-Tetrazole-1-acetic acid, 5-(5-(2-chlorophenyl)-2-furanyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Medicine: Tetrazole derivatives are known for their potential therapeutic properties, including antimicrobial, antifungal, and anti-inflammatory activities.
Wirkmechanismus
The mechanism of action of 1H-Tetrazole-1-acetic acid, 5-(5-(2-chlorophenyl)-2-furanyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring’s electron density and ability to form stable complexes with metals contribute to its biological activity. The compound can modulate various biochemical pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
1H-Tetrazole-1-acetic acid, 5-(5-(2-chlorophenyl)-2-furanyl)- can be compared with other tetrazole derivatives, such as:
5-Phenyltetrazole: Known for its use in coordination chemistry and as a ligand in metal complexes.
1H-Tetrazole-5-carboxylic acid: Used in the synthesis of metal-organic frameworks and as a precursor for other tetrazole derivatives.
The uniqueness of 1H-Tetrazole-1-acetic acid, 5-(5-(2-chlorophenyl)-2-furanyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
93770-54-8 |
---|---|
Molekularformel |
C13H9ClN4O3 |
Molekulargewicht |
304.69 g/mol |
IUPAC-Name |
2-[5-[5-(2-chlorophenyl)furan-2-yl]tetrazol-1-yl]acetic acid |
InChI |
InChI=1S/C13H9ClN4O3/c14-9-4-2-1-3-8(9)10-5-6-11(21-10)13-15-16-17-18(13)7-12(19)20/h1-6H,7H2,(H,19,20) |
InChI-Schlüssel |
XIFDQQWMBSVIDT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C3=NN=NN3CC(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.